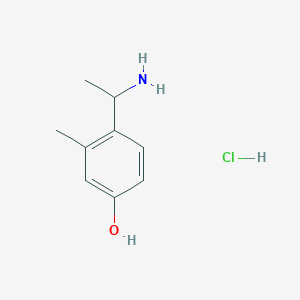

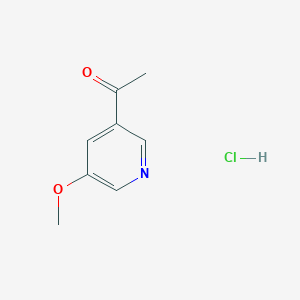

4-(1-Aminoethyl)-3-methylphenol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Aminoethyl)-3-methylphenol;hydrochloride is an organic compound with the molecular formula C9H13NO. It is a phenolic compound with an aminoethyl group attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Wirkmechanismus

Target of Action

The primary target of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride, also known as Y-27632, is the Rho-associated protein kinase (ROCK) family of protein kinases . This compound inhibits the kinase activity of both ROCK-I and ROCK-II . It also targets cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .

Mode of Action

Y-27632 acts by inhibiting the Rho-associated protein kinase (ROCK) signaling pathways . It selectively inhibits p160ROCK, although it does inhibit other protein kinases such as PKCs at higher concentrations . This inhibition is reversed by ATP in a competitive manner, suggesting that these compounds inhibit the kinases by binding to the catalytic site .

Biochemical Pathways

The inhibition of ROCK signaling pathways by Y-27632 affects various biochemical pathways. ROCK is involved in various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion and motility, and gene expression . By inhibiting ROCK, Y-27632 can affect these processes and lead to various downstream effects.

Pharmacokinetics

It’s known that the compound is taken up by cells in a temperature- and time-dependent and saturable manner, and this uptake is competed with unlabeled y-27632 . No concentrated accumulation was found, suggesting that the uptake is a carrier-mediated facilitated diffusion .

Result of Action

The inhibition of ROCK by Y-27632 has various molecular and cellular effects. For example, it has been shown to stimulate significant neurite growth in cultured dorsal root ganglion neurons exposed to inhibitory substrates . In spinal cord-lesioned rodents, systemic administration of Y-27632 reversed the active RhoA signal around the injury area .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells . .

Biochemische Analyse

Biochemical Properties

It’s structurally similar to Y-27632, a known inhibitor of Rho-associated protein kinase . This suggests that 4-(1-Aminoethyl)-3-methylphenol hydrochloride might interact with similar enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Studies on Y-27632 have shown that it can affect various types of cells and cellular processes . It’s plausible that 4-(1-Aminoethyl)-3-methylphenol hydrochloride might have similar influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-(1-Aminoethyl)-3-methylphenol hydrochloride is not well established. Given its structural similarity to Y-27632, it might exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 4-(1-Aminoethyl)-3-methylphenol hydrochloride is involved in are not well known. It’s plausible that it might interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Future studies should focus on understanding any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride typically involves the reaction of 3-methylphenol with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100°C, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Aminoethyl)-3-methylphenol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

4-(1-Aminoethyl)-3-methylphenol;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1-Aminoethyl)phenol: Similar structure but lacks the methyl group.

3-Methylphenol: Lacks the aminoethyl group.

4-Aminophenol: Lacks both the methyl and aminoethyl groups.

Uniqueness

4-(1-Aminoethyl)-3-methylphenol;hydrochloride is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical and biological properties

Eigenschaften

IUPAC Name |

4-(1-aminoethyl)-3-methylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-6-5-8(11)3-4-9(6)7(2)10;/h3-5,7,11H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUBJTISDWGUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2761616.png)

![1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2761620.png)

![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2761622.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2761623.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2761632.png)